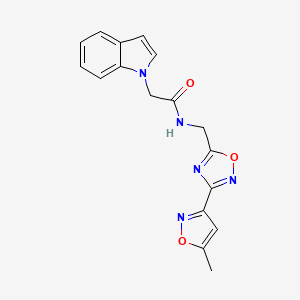

2-(1H-indol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

This compound features a hybrid structure combining a 1H-indole core, a 1,2,4-oxadiazole ring, and a 5-methylisoxazole substituent linked via an acetamide bridge. These derivatives are typically synthesized to explore their biological activities, particularly as proteasome inhibitors () or enzyme modulators (). The compound’s design likely aims to optimize binding affinity and metabolic stability by integrating heterocyclic motifs known for diverse interactions with biological targets.

Properties

IUPAC Name |

2-indol-1-yl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-11-8-13(20-24-11)17-19-16(25-21-17)9-18-15(23)10-22-7-6-12-4-2-3-5-14(12)22/h2-8H,9-10H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMPZBBMVHSPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the isoxazole and oxadiazole rings. Key steps include:

Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Construction of the Isoxazole Ring: This involves the cyclization of a β-keto ester with hydroxylamine.

Formation of the Oxadiazole Ring: This can be synthesized by the reaction of a hydrazide with an acyl chloride under basic conditions.

Final Coupling Reaction: The indole, isoxazole, and oxadiazole intermediates are then coupled through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (Br2, Cl2) or nitro groups (NO2) under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Amines and reduced oxadiazole derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes, receptors, and nucleic acids, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, and physicochemical properties derived from the evidence:

Structural and Functional Insights:

Core Heterocycles :

- Oxadiazole vs. Isoxazole : Oxadiazole derivatives (e.g., 11as, 12a) exhibit higher melting points (78–135°C) compared to isoxazole-containing analogs (e.g., Compound 56), likely due to stronger dipole interactions in oxadiazole rings .

- Indole Positioning : Indole at the N1 position (target compound) versus C3 (e.g., 8g) may alter π-stacking interactions with target proteins .

Substituent Effects: Electron-Withdrawing Groups (EWGs): 4-Chlorophenoxy (11as) enhances proteasome inhibition (IC50: 0.8 µM) compared to p-tolyloxy (12a, IC50: 1.2 µM), suggesting EWGs improve target binding . Isoxazole Modifications: 5-Methylisoxazole (target compound) may offer better metabolic stability than 3-hydroxyisoxazole (Compound 56), as hydroxyl groups increase polarity (LogP: 6.815 vs. lower values for methyl derivatives) .

Synthetic Accessibility :

- The target compound’s synthesis could parallel methods for 11as or 12a, involving coupling of indole-acetic hydrazide with 5-methylisoxazole-3-carboxylic acid derivatives under basic conditions (e.g., triethylamine) .

- S-Alkylation strategies (e.g., NaH/DMF in ) might be adapted for introducing the acetamide bridge .

Key Research Findings and Trends

- Proteasome Inhibition: Oxadiazole-acetamides with chlorophenyl substituents (11g, 11h) show IC50 values <1 µM, outperforming non-halogenated analogs .

- Enzyme Modulation : Sulfanylacetamide derivatives (8g) demonstrate moderate α-glucosidase inhibition, highlighting the role of sulfur in enhancing enzyme interaction .

- Anticancer Potential: Indole-isoxazole hybrids (e.g., Compound 56) with balanced lipophilicity (LogP ~6.8) exhibit promising cellular uptake, a critical factor for anticancer activity .

Biological Activity

2-(1H-indol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to an isoxazole and oxadiazole scaffold, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 366.4 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide | 0.98 | MRSA |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one | 7.80 | S. epidermidis |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 12.50 | C. albicans |

These findings suggest that the indole and oxadiazole components contribute to the observed antimicrobial effects, potentially through mechanisms such as inhibition of biofilm formation and disruption of bacterial cell walls .

Anticancer Activity

The compound's anticancer potential was evaluated using various cancer cell lines. In vitro studies revealed that derivatives of the compound exhibited significant cytotoxicity against human tumor cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer).

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide | <10 | HeLa |

| N-(5-methylisoxazol-3-y)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide | 0.52 | MCF7 |

| N-(5-methylisoxazol-3-y)-2-(1H-pyrazol-1-y)acetamide | 0.34 | HT29 |

The mechanism of action for these compounds may involve the induction of apoptosis and inhibition of tubulin polymerization, similar to known anticancer agents like colchicine .

Cytotoxicity Studies

Cytotoxicity assays revealed various levels of toxicity across different cell lines. The most promising candidates showed IC50 values in the low micromolar range, indicating a strong potential for development as therapeutic agents.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Efficacy : A study demonstrated that a compound structurally similar to 2-(1H-indol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide showed a significant reduction in biofilm formation in MRSA without affecting overall cell viability .

- Anticancer Activity : Another research effort highlighted that specific derivatives exhibited remarkable antiproliferative effects against multiple cancer cell lines, with some compounds inducing cell cycle arrest at the G2/M phase .

Q & A

Basic: What are the key synthetic pathways for 2-(1H-indol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, and how is its structure validated?

Answer:

The synthesis typically involves multi-step reactions:

Esterification : Reacting 2-(1H-indol-3-yl)acetic acid with ethanol and sulfuric acid to form an ethyl ester intermediate.

Hydrazide Formation : Refluxing the ester with hydrazine hydrate to yield 2-(1H-indol-3-yl)acetohydrazide.

Oxadiazole Ring Closure : Treating the hydrazide with carbon disulfide (CS₂) and ethanolic KOH to generate the 1,3,4-oxadiazole-5-thiol core.

Alkylation : Reacting the thiol intermediate with alkyl/aralkyl halides (e.g., 5-methylisoxazol-3-yl derivatives) in DMF using NaH as a base.

Characterization employs:

- IR Spectroscopy : To confirm functional groups (e.g., N-H, C=O stretches).

- ¹H-NMR : For indole protons (~6.9–7.7 ppm) and oxadiazole methylene signals (~4.0–5.0 ppm).

- EI-MS : To verify molecular ion peaks and fragmentation patterns.

References:

Basic: What analytical methods are critical for assessing the purity and stability of this compound under experimental conditions?

Answer:

- HPLC/GC-MS : Quantifies purity and detects degradation products.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability.

- Solubility Studies : Conducted in DMSO, ethanol, or aqueous buffers to determine compatibility with biological assays.

- pH Stability Tests : Incubate the compound at varying pH (2–10) and monitor decomposition via UV-Vis spectroscopy.

References:

Advanced: How does structural modification of the isoxazole or indole moieties influence its enzyme inhibition activity?

Answer:

- Isoxazole Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) enhances binding to enzyme active sites (e.g., kinase or protease targets).

- Indole Substituents : Fluorination at the 5-position (as in 5-fluoroindole derivatives) increases lipophilicity, improving membrane permeability.

- Oxadiazole Optimization : Replacing sulfur with oxygen in the oxadiazole ring alters electronic properties, affecting hydrogen-bonding interactions.

Methodology: Kinetic assays (IC₅₀ determination) and molecular docking studies validate these effects. References:

Advanced: What in vitro models are used to evaluate its anticancer activity, and what mechanistic insights have been uncovered?

Answer:

- Cell Line Screens : MTT assays on cancer lines (e.g., MCF-7, HeLa) to measure IC₅₀ values.

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms pro-apoptotic effects.

- Mechanistic Studies : Western blotting reveals downregulation of Bcl-2 and upregulation of Bax, indicating mitochondrial apoptosis pathways.

Structural Correlations: Derivatives with 4-chlorophenyl or pyridyl groups show enhanced activity due to improved target engagement. References:

Advanced: How are contradictions in bioactivity data between similar derivatives resolved?

Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., halogenation, methoxy groups) identifies critical pharmacophores.

- Computational Modeling : Density Functional Theory (DFT) calculates electron distribution to rationalize reactivity differences.

- Metabolic Stability Testing : Microsomal assays (e.g., liver microsomes) assess whether conflicting data arise from differential metabolism.

Example: A chloro-substituted derivative may show higher in vitro activity but lower in vivo efficacy due to rapid hepatic clearance. References:

Advanced: What strategies are employed to enhance the compound’s bioavailability for CNS-targeted studies?

Answer:

- Prodrug Design : Esterification of the acetamide group improves blood-brain barrier penetration.

- Nanoparticle Encapsulation : Use of liposomal carriers to increase solubility and prolong half-life.

- P-glycoprotein Inhibition : Co-administration with inhibitors (e.g., verapamil) to reduce efflux.

Validation: LC-MS quantification in brain tissue post-administration. References:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.